Cas no 479077-33-3 (Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate)

Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate is a heterocyclic compound featuring a pyridine-substituted isoxazole core with an ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The pyridine moiety enhances binding affinity in bioactive molecules, while the isoxazole ring contributes to metabolic stability. The ethyl ester group offers synthetic flexibility for further derivatization. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound is characterized by high purity and consistent performance, ensuring reliability in research and development processes. Proper handling and storage under inert conditions are recommended to maintain stability.
Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate structure
479077-33-3 structure
Product Name:Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate
CAS No:479077-33-3
MF:C12H12N2O3
MW:232.235282897949
MDL:MFCD09756452
CID:931564
PubChem ID:22137723
Update Time:2025-05-20

Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolecarboxylicacid,5-methyl-3-(4-pyridinyl)-,ethylester(9CI)
    • ethyl 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylate
    • Ethyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate
    • DB-095314
    • ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate
    • SY198812
    • 479077-33-3
    • Ethyl 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylate
    • DTXSID40622765
    • AKOS017259219
    • ethyl 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate
    • ethyl5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate
    • A913968
    • EN300-213380
    • 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester
    • SCHEMBL1776304
    • BS-24910
    • MFCD09756452
    • GSXGLVIRHMAEKV-UHFFFAOYSA-N
    • Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate
    • MDL: MFCD09756452
    • Inchi: 1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-14-11(10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
    • InChI Key: GSXGLVIRHMAEKV-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(=O)OCC)C(C2C=CN=CC=2)=N1

Computed Properties

  • Exact Mass: 232.085
  • Monoisotopic Mass: 232.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.2A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 382.0±42.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate Security Information

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Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:479077-33-3)Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate
Order Number:A913968
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:50
Price ($):291.0
Email:sales@amadischem.com

Additional information on Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate

Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate (CAS No. 479077-33-3): A Comprehensive Overview

Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate (CAS No. 479077-33-3) is a significant compound in the realm of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it a valuable candidate for various applications. This compound, characterized by its intricate molecular architecture, has garnered attention due to its potential in drug discovery and molecular biology studies.

The molecular structure of Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate consists of a pyridine ring fused with an isoxazole moiety, which is further esterified at the 4-position with an ethyl group. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a versatile intermediate in synthetic chemistry. The presence of the pyridine ring enhances its solubility in polar organic solvents, facilitating its use in various chemical reactions and formulations.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide-ranging biological activities. Among these, isoxazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The compound Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate falls into this category and has been explored for its potential pharmacological effects.

One of the most compelling aspects of Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel derivatives with enhanced biological activity. For instance, modifications at the 5-position methyl group or the ester functionality have led to compounds with improved efficacy and selectivity in preclinical studies.

The pyridine ring in Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate also contributes to its interaction with biological targets. Pyridine derivatives are known for their ability to bind to proteins and enzymes, making them valuable in drug design. This property has been exploited in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to modulate enzyme activity has been a focal point in several ongoing research projects.

Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate. Molecular modeling studies have provided insights into its binding interactions with target proteins, aiding in the design of more effective derivatives. These computational approaches have complemented experimental efforts, leading to a more holistic understanding of the compound's pharmacological profile.

The synthesis of Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the isoxazole ring through cyclocondensation reactions, followed by functionalization at the desired positions. The introduction of the pyridine moiety and subsequent esterification are critical steps that determine the compound's final properties.

In clinical settings, Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, its ability to interact with bacterial enzymes has raised interest in its use as an antimicrobial agent. These findings have prompted further investigation into its clinical potential.

The safety profile of Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate is another critical aspect that has been thoroughly evaluated. Acute toxicity studies have shown that it exhibits low toxicity at moderate doses, suggesting its potential for safe use in therapeutic applications. However, long-term studies are necessary to fully assess its safety and efficacy.

The future directions for research on Ethyl 5-Methyl-3-pyridin-4-yliiso xazole -4-carbox ylate are promising. Efforts are underway to optimize its synthesis for scalability and cost-effectiveness, which would facilitate its use in large-scale drug development programs. Furthermore, exploring new derivatives with enhanced properties remains a priority for researchers aiming to unlock its full therapeutic potential.

In conclusion, Ethyl 5-Methyl -3 -py ridin -4 - ylis ox azole -4 -car box ylate (CAS No .479077 -33 -3) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is poised to play a crucial role in addressing various therapeutic challenges.

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Amadis Chemical Company Limited
(CAS:479077-33-3)Ethyl 5-Methyl-3-pyridin-4-ylisoxazole-4-carboxylate
A913968
Purity:99%
Quantity:1g
Price ($):291.0
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